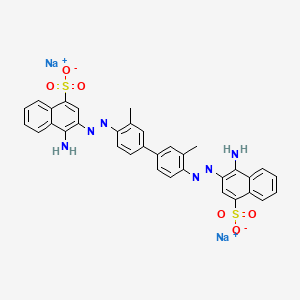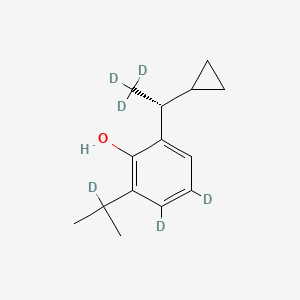
Spire2-FMN2 interaction-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spire2-FMN2 interaction-IN-1 is a selective inhibitory fragment that targets the interaction between Spire2 and FMN2. This compound is significant in the study of actin nucleation, a process crucial for the formation of actin filaments in cells. Actin filaments are essential for various cellular functions, including cell shape maintenance, cell migration, and intracellular transport .
Métodos De Preparación
The synthesis of Spire2-FMN2 interaction-IN-1 involves fragment-based drug discovery techniques. The initial hit fragments were identified through differential scanning fluorimetry-based screening of a library of 755 compounds. These fragments were then validated using multiple biophysical assays, including fluorescence polarization, microscale thermophoresis, and nuclear magnetic resonance . The chemical optimization of these fragments led to the discovery of this compound, which exhibits micromolar potency and high ligand efficiency .
Análisis De Reacciones Químicas
Spire2-FMN2 interaction-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include quinoline chlorides and ethylenediamine . The primary terminal amine is indispensable for the activity of the compound, and the optimal length of the linker between quinoline nitrogen and the terminal amine is C-2 . The major products formed from these reactions are derivatives of the initial fragments, optimized for higher potency and selectivity .
Aplicaciones Científicas De Investigación
Spire2-FMN2 interaction-IN-1 has several scientific research applications. In chemistry, it serves as a starting point for the development of selective chemical probes targeting the Spire2-FMN2 interaction . In biology, it helps in understanding the role of Spire2 in actin nucleation and its interaction with FMN2 . In medicine, this compound can be used to study the regulation of cellular processes such as vesicle trafficking, transcription, and apoptosis .
Mecanismo De Acción
The mechanism of action of Spire2-FMN2 interaction-IN-1 involves the disruption of the interaction between Spire2 and FMN2. Spire2 is a member of the WH2 domain actin nucleators, which initiate actin filament assembly through multiple WH2 actin-binding domains . The KIND domain of Spire2 interacts with the FMN family of formins, mediated by a short and highly conserved formin-spire interaction sequence located at the extreme C-terminus of formins . By inhibiting this interaction, this compound prevents the formation of actin filaments, thereby affecting various cellular processes .
Comparación Con Compuestos Similares
Spire2-FMN2 interaction-IN-1 is unique in its selective inhibition of the Spire2-FMN2 interaction, without affecting the Spire1-FMN2 interaction . Similar compounds include other fragments that target the Spire2-FMN2 interaction, such as compound 13, which exhibits micromolar potency and high ligand efficiency . this compound stands out due to its higher selectivity and potency .
Propiedades
Fórmula molecular |
C11H12FN3 |
|---|---|
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
N'-(7-fluoroquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H12FN3/c12-8-1-2-9-10(15-6-4-13)3-5-14-11(9)7-8/h1-3,5,7H,4,6,13H2,(H,14,15) |
Clave InChI |
XMFFMFYGVXVIHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C=C1F)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)



![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)


![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)




